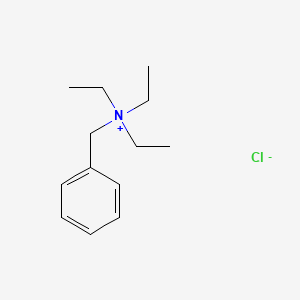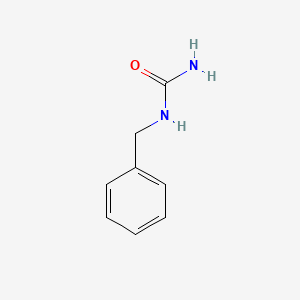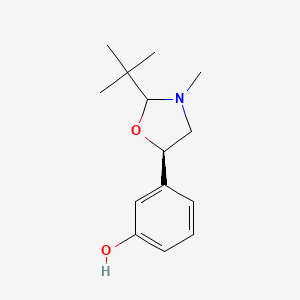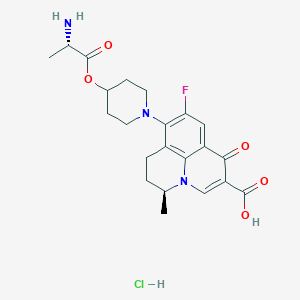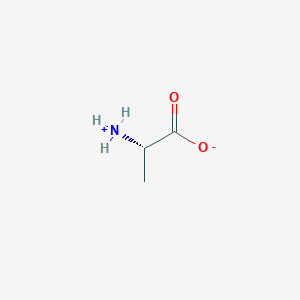
Betamethasone acetate
説明
Betamethasone acetate is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties . It is a white to creamy white, odorless powder . It is practically insoluble in water, but freely soluble in acetone, and is soluble in alcohol and in chloroform .
Synthesis Analysis
The synthesis of Betamethasone acetate involves key transformations such as a bromination-acetylation of triol, an SN2 reaction of the resulting C16 α-bromide with dimethylcopperlithium to get the required C16 β-methyl group, and a double hydroxylation to prepare the dihydroxyacetone side chain . A novel route for the preparation of betamethasone from 9α has been developed, which produced betamethasone in 11 steps with a 22.9% overall yield .Molecular Structure Analysis
The molecular formula of Betamethasone acetate is C24H31FO6 . The IUPAC name is [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate . The molecular weight is 434.5 g/mol .Chemical Reactions Analysis
The stability of a parenteral formulation of Betamethasone and Levobupivacaine was studied. A solution of betamethasone acetate 1 mg/mL, betamethasone phosphate 1 mg/mL, and levobupivacaine hydrochloride 0.83 mg/mL was prepared in saline .Physical And Chemical Properties Analysis
Betamethasone acetate is a white to creamy white, odorless powder that sinters and resolidifies at about 165°C, and remelts at about 200°C-220°C with decomposition . It is practically insoluble in water, but freely soluble in acetone, and is soluble in alcohol and in chloroform .科学的研究の応用
Pathological Scar Prevention and Treatment
Betamethasone acetate is widely used in the prevention and treatment of pathological scars . It effectively induces scar regression and improves scar pruritus and pain . The intralesional injection of betamethasone acetate is a common method used in clinical practice that can achieve effective results for reduction of scar formation and volume .
Transdermal Drug Delivery
Transdermal administration of betamethasone acetate is a promising non-invasive and easy-to-use method for corticosteroid administration for scar treatment . This method has the potential to overcome the significant accompanying injection pain, repetition of injections and adverse effects associated with intralesional injections .
Anti-inflammatory and Immunosuppressive Effects
Betamethasone acetate is used for its anti-inflammatory and immunosuppressive effects in disorders of many organ systems . This makes it a versatile drug in the treatment of a variety of conditions where inflammation and immune response are involved .
Pharmacokinetic Research
The pharmacokinetic properties of betamethasone in plasma after intramuscular injection of betamethasone sodium phosphate and betamethasone acetate dual-acting suspension are a subject of ongoing research . Understanding these properties can help optimize the dosage and administration method for better therapeutic outcomes .
Maternal Salivary Estriol Levels
Betamethasone acetate may affect maternal salivary estriol levels, which are an indirect measure of fetal adrenal activity . This application is particularly relevant in prenatal care and research .
Clinical Research and Practice
Betamethasone acetate is used in clinical research and practice to diagnose, prevent, or treat disease . Its broad range of applications makes it a valuable tool in various fields of medical research .
作用機序
Target of Action
Betamethasone acetate is a long-acting corticosteroid with potent glucocorticoid activity and negligible mineralocorticoid activity . It primarily targets glucocorticoid receptors, which play a crucial role in regulating various physiological processes, including immune homeostasis and inflammation .
Mode of Action
Betamethasone acetate interacts with its primary targets, the glucocorticoid receptors, to exert its immunosuppressive and anti-inflammatory effects . It inhibits neutrophil apoptosis and demargination, suppresses NF-Kappa B and other inflammatory transcription factors, and inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . Additionally, it promotes anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
Betamethasone acetate affects several biochemical pathways. It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor, and reduced production of interleukins, TNF-α, GM-CSF . It also inhibits pathways like TNF and TLRs, thus inhibiting NF-κB .
Pharmacokinetics
The pharmacokinetics of betamethasone acetate involve its metabolism in the liver and excretion in the urine . The time to peak serum concentration following intravenous administration is between 10 to 36 minutes . The elimination half-life is approximately 6.5 hours , and it has a protein binding of 64% .
Result of Action
The molecular and cellular effects of betamethasone acetate’s action include the control of the rate of protein synthesis, suppression of the migration of polymorphonuclear leukocytes and fibroblasts, reversal of capillary permeability, and stabilization of lysosomes at the cellular level to prevent or control inflammation . It also suppresses the immune system and increases the risk of infection with any pathogen, including viral, bacterial, fungal, protozoan, or helminthic pathogens .
Safety and Hazards
Betamethasone acetate may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers Several papers have been published on Betamethasone acetate, including studies on its stability , development and validation of stability-indicating HPLC method , a formal synthesis of Betamethasone , and a novel route for the preparation of Betamethasone .
特性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJBENLRBOFTD-QZIXMDIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022668 | |
| Record name | Betamethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone acetate | |
CAS RN |
987-24-6 | |
| Record name | Betamethasone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=987-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI05AO53L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






